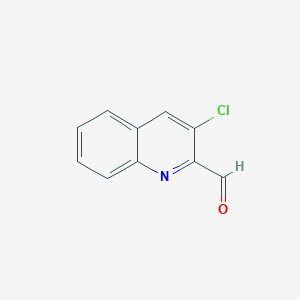

3-Chloroquinoline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Chloroquinoline-2-carbaldehyde involves several methods, including the use of Vilsmeier-Haack formylation of N-arylacetamides as a key step. A notable approach is the modification of traditional procedures to enhance yield and efficiency, such as the utilization of phosphorus pentachloride as a chlorinating agent in place of phosphoryl chloride, which proves to be effective for activated acetanilides (Romero, 2016).

Molecular Structure Analysis

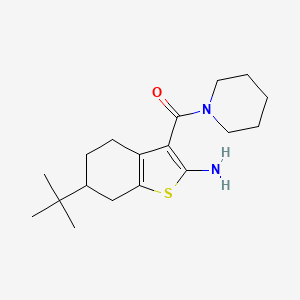

The molecular structure of 3-Chloroquinoline-2-carbaldehyde is characterized by the presence of a chloro group at the 3-position and a carbaldehyde group at the 2-position of the quinoline ring. This configuration imparts significant reactivity to the molecule, enabling a wide range of chemical transformations.

Chemical Reactions and Properties

3-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including chlorination, amidation, lactamization, and carbamate formation, facilitated by its reactive chloro- and aldehyde substituents. These reactions are crucial for synthesizing complex organic molecules and heterocycles (Shiri et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

3-Chloroquinoline-2-carbaldehyde and its analogs are versatile intermediates for synthesizing various compounds containing quinoline moiety. They have a pivotal role in the synthesis of quinoline ring systems, constructing fused or binary quinoline-cored heterocyclic systems, and are instrumental in synthesizing biologically important compounds. The literature also highlights their use in the green synthesis of derivatives, showcasing the compound's adaptability in environmentally friendly chemical processes (Hamama et al., 2018), (Patel et al., 2020).

Biomedical Applications

The compound and its derivatives have been extensively studied for their biomedical applications. Chitosan-chloroquinoline derivatives, synthesized through an eco-friendly technique, have demonstrated significant antimicrobial activity against various bacteria and fungi. These derivatives have potential as novel antimicrobial agents for biomedical applications, emphasizing the compound's relevance in health-related research (Kumar et al., 2011).

Pharmaceutical and Biological Relevance

3-Chloroquinoline-2-carbaldehyde has been recognized for its biological significance. Derivatives synthesized from this compound have shown a range of biological activities and are being evaluated as potential inhibitors for various biological targets. This highlights its importance in the development of new therapeutic agents and in the broader context of pharmaceutical research (Ghanei et al., 2016).

Material Science and Dyeing Applications

The compound has also found applications in material science and dyeing. A heterocyclic dye derived from 3-Chloroquinoline-2-carbaldehyde has been developed, showing promising results in textile dyeing studies and antimicrobial activities. This opens up avenues for the creation of antimicrobial textile garment products, marking its utility beyond pharmaceutical and chemical synthesis (Maru et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQLLYQRRZEZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoline-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)